molecular formula C14H14ClNO2 B2906097 4-[3-(Aminomethyl)phenyl]benzoic acid hydrochloride CAS No. 259807-79-9

4-[3-(Aminomethyl)phenyl]benzoic acid hydrochloride

Cat. No.: B2906097
CAS No.: 259807-79-9
M. Wt: 263.72
InChI Key: MEAIYDKFAPPJAY-UHFFFAOYSA-N
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Description

4-[3-(Aminomethyl)phenyl]benzoic acid hydrochloride is a chemical compound of interest in organic and medicinal chemistry research. While specific studies on this exact molecule are limited, its core structure shares key features with other valuable research compounds. The molecule contains both a benzoic acid group and an aminomethylphenyl group, a combination found in other compounds used as building blocks in organic synthesis . For instance, the 4-aminomethylbenzoic acid moiety is a known intermediate in the synthesis of pharmaceuticals like tranexamic acid, an antifibrinolytic agent . Furthermore, structurally similar 4-aminomethyl benzamide and benzamidine derivatives have been investigated for their potential as selective enzyme inhibitors, such as Factor VIIIa inhibitors, which are relevant in coagulation research . The presence of the aromatic carboxylic acid and the basic aminomethyl group also makes this compound a potential candidate for use in peptide mimicry and the development of conformationally restricted peptides, which can enhance stability and binding affinity . Researchers may explore this compound as a synthetic intermediate or a core scaffold for developing novel bioactive molecules. The hydrochloride salt form improves its stability and solubility for handling in various experimental protocols. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-[3-(aminomethyl)phenyl]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2.ClH/c15-9-10-2-1-3-13(8-10)11-4-6-12(7-5-11)14(16)17;/h1-8H,9,15H2,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEAIYDKFAPPJAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)C(=O)O)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(aminomethyl)phenyl]benzoic acid hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production of 4-[3-(aminomethyl)phenyl]benzoic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-[3-(aminomethyl)phenyl]benzoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-[3-(aminomethyl)phenyl]benzoic acid hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-(aminomethyl)phenyl]benzoic acid hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Features and Substitution Patterns

Key structural analogs differ in substituent positions and functional groups, impacting their physicochemical and biological properties:

Compound Name Substituent Position/Group Molecular Formula Molecular Weight (g/mol) Evidence Source
4-[3-(Aminomethyl)phenyl]benzoic acid HCl 3-(aminomethyl)phenyl on benzoic acid C₁₄H₁₄ClNO₂ Not explicitly provided Target Compound
4-(2-Aminoethyl)benzoic acid HCl 2-aminoethyl on benzoic acid C₉H₁₂ClNO₂ 201.65
2-[4-(Aminomethyl)phenyl]benzoic acid HCl 4-(aminomethyl)phenyl on 2-position benzoic acid C₁₄H₁₄ClNO₂ 207.70
4-(Aminomethyl)-2-methylbenzoic acid HCl 2-methyl and 4-aminomethyl on benzoic acid C₉H₁₂ClNO₂ 201.65
4-Amino-3-(methylsulfanyl)benzoic acid HCl 3-(methylsulfanyl) and 4-amino on benzoic acid C₈H₁₀ClNO₂S 219.69

Key Observations :

  • Positional Isomerism: The compound from is a positional isomer, with the aminomethyl group on the phenyl ring’s 4-position instead of 3.
  • Functional Group Variations : The addition of a methyl group () increases lipophilicity, while a methylsulfanyl group () introduces sulfur-based reactivity.

Physicochemical Properties

  • Hydrochloride Salts: All compounds exhibit enhanced water solubility compared to their free base forms. Cetraxate Hydrochloride (), a structurally related propanoic acid derivative, is sparingly soluble in water but soluble in methanol, suggesting similar trends for benzoic acid analogs.
  • Molecular Weight Impact : Higher molecular weight compounds (e.g., ) may exhibit lower solubility in polar solvents.

Biological Activity

4-[3-(Aminomethyl)phenyl]benzoic acid hydrochloride, also known as 3-[3-(aminomethyl)phenyl]benzoic acid hydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The compound features a benzoic acid core with an aminomethyl group attached to a phenyl ring, which is critical for its biological activity. Its chemical formula is C14H16ClNO2\text{C}_{14}\text{H}_{16}\text{ClN}\text{O}_2 .

The biological activity of 4-[3-(aminomethyl)phenyl]benzoic acid hydrochloride is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has demonstrated the ability to inhibit specific enzymes, which can lead to altered cellular pathways. For instance, it is noted for its potential to inhibit receptor tyrosine kinases (RTKs), which play crucial roles in cell signaling and cancer progression .
  • Receptor Modulation : The compound may also modulate the function of receptors involved in pain and inflammation, suggesting its utility as an analgesic and anti-inflammatory agent .

Anti-inflammatory and Analgesic Effects

Research indicates that 4-[3-(aminomethyl)phenyl]benzoic acid hydrochloride exhibits anti-inflammatory properties. Preliminary studies suggest that it can influence pathways related to pain modulation, making it a candidate for further investigation as an analgesic .

Anticancer Activity

Several studies have explored the anticancer potential of this compound. It has shown inhibitory activity against various cancer cell lines:

  • Cytotoxicity : The compound was tested against hematological and solid tumor cell lines, demonstrating significant cytotoxic effects comparable to established chemotherapeutics .
  • Kinase Inhibition : It has been reported to inhibit multiple receptor tyrosine kinases (RTKs), including EGFR and VEGFR2, with inhibition percentages ranging from 16% to 92% at concentrations as low as 10 nM .

Case Studies

  • In Vitro Studies : In a study evaluating the cytotoxic effects on breast cancer cell lines (MCF-7), the compound exhibited an IC50 value indicating potent growth inhibition. This suggests a promising role in cancer therapy .
  • Molecular Docking Studies : Molecular modeling has been employed to predict the binding affinities of the compound with various protein kinases, supporting its potential as a targeted therapy for cancers associated with RTK dysregulation .

Summary of Biological Activities

Activity Type Effect IC50/Concentration
Anti-inflammatoryPain modulationNot specified
AnticancerCytotoxicity against MCF-7IC50 < 10 µM
Kinase InhibitionEGFR InhibitionUp to 92% at 10 nM
VEGFR2 Inhibition16% - 48% at 10 nM

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-[3-(Aminomethyl)phenyl]benzoic acid hydrochloride, and how can purity be optimized?

  • Methodology :

  • Coupling Reactions : Utilize Suzuki-Miyaura cross-coupling to attach the aminomethylphenyl group to the benzoic acid core, followed by HCl salt formation .
  • Purification : Employ recrystallization (e.g., ethanol/water mixtures) and validate purity via HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) and elemental analysis (targeting ≤0.3% deviation for C, H, N) .
  • Yield Optimization : Screen reaction temperatures (45–80°C) and catalysts (e.g., Pd(PPh₃)₄) to minimize side products .

Q. How is the structural integrity of this compound confirmed experimentally?

  • Methodology :

  • Spectroscopy : Use ¹H/¹³C NMR (DMSO-d₆) to resolve aromatic protons (δ 7.2–8.1 ppm) and the aminomethyl group (δ 3.9–4.2 ppm). IR spectroscopy can confirm carboxylic acid (1700–1720 cm⁻¹) and amine (3300–3500 cm⁻¹) functionalities .
  • X-ray Crystallography : For crystalline batches, determine bond angles and salt conformation to validate the hydrochloride form .

Q. What standard protocols ensure safe handling and storage of this compound?

  • Methodology :

  • Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation. Conduct stability studies using accelerated aging (40°C/75% RH for 1 month) to assess shelf life .
  • Safety : Use PPE (gloves, goggles) and fume hoods during synthesis. Refer to PubChem safety data (e.g., LD50 estimates) for risk assessment .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity across studies?

  • Methodology :

  • Assay Standardization : Replicate assays under uniform conditions (e.g., pH 7.4 buffer, 37°C) to compare enzyme inhibition or receptor binding data .
  • Enantiomeric Purity : Use chiral HPLC (Chiralpak AD-H column) to isolate stereoisomers, as impurities in the aminomethyl group may skew bioactivity .
  • Solubility Adjustments : Pre-treat the compound with DMSO/cosolvents (e.g., PEG 400) to ensure consistent bioavailability in cellular assays .

Q. What strategies optimize synthetic routes for large-scale research applications?

  • Methodology :

  • Design of Experiments (DOE) : Apply factorial design to test variables (e.g., stoichiometry, solvent polarity) and identify critical parameters .
  • Catalyst Screening : Compare Pd-based catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) for coupling efficiency using GC-MS to track intermediates .
  • In-Situ Monitoring : Use FT-IR or Raman spectroscopy to detect reaction endpoints and minimize over-reaction .

Q. How can mechanistic studies elucidate the compound’s role in enzyme inhibition?

  • Methodology :

  • Kinetic Analysis : Perform Michaelis-Menten assays with varying substrate concentrations to determine inhibition constants (Kᵢ) .
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., ⁴H on the aminomethyl group) to track metabolic pathways via LC-MS .
  • Molecular Docking : Use software (AutoDock Vina) to model interactions with target enzymes (e.g., kinases) and validate with mutagenesis studies .

Q. What methods are effective for synthesizing derivatives to enhance material science applications?

  • Methodology :

  • Functionalization : Introduce substituents (e.g., nitro, fluoro) via electrophilic aromatic substitution to modify electronic properties for polymer composites .
  • Coordination Chemistry : React with transition metals (e.g., Cu²⁺) to form MOFs; characterize porosity via BET surface area analysis .

Q. How can researchers address low yields in multi-step syntheses of this compound?

  • Methodology :

  • Intermediate Trapping : Isolate and purify intermediates (e.g., 4-[3-(cyanomethyl)phenyl]benzoic acid) before HCl salt formation .
  • Flow Chemistry : Implement continuous flow reactors to improve heat/mass transfer and reduce side reactions .

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